2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide
Description
2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with chlorine, fluorine, and a dimethylamino-thiophene moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2OS/c1-19(2)12(13-7-4-8-21-13)9-18-15(20)14-10(16)5-3-6-11(14)17/h3-8,12H,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEJJLWLVGGQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C=CC=C1Cl)F)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide typically involves multi-step organic reactions. A common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzoic acid, thiophene-2-carbaldehyde, and dimethylamine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-chloro-6-fluorobenzoic acid with thiophene-2-carbaldehyde under acidic conditions to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the amidation of the amine with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, using agents such as lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace these halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, thiols, and other nucleophiles under basic conditions.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamides with various nucleophiles replacing chlorine or fluorine.
Scientific Research Applications
The compound has shown promise in various biological assays, particularly in the fields of oncology and infectious diseases.
Anticancer Activity
Research indicates that 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide exhibits significant antiproliferative effects against cancer cell lines. For instance:
- HepG2 Cells : It demonstrated an IC50 value of 1.30 µM, indicating strong potential as a liver cancer therapeutic.
- Combination Therapy Studies : In vitro studies suggest that this compound enhances the efficacy of standard chemotherapeutics like taxol, indicating a possible synergistic effect in cancer treatment .
Antiviral Properties
Recent studies have explored the antiviral potential of similar compounds within the same chemical class, suggesting that modifications to the structure can yield compounds with improved antiviral activity against various pathogens, including Enterovirus D68 .
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
- Preclinical Models : In animal models, this compound has shown low cytotoxicity towards normal human cells (e.g., HEK-293), making it a promising candidate for further clinical investigation without significant adverse effects observed during initial studies.
- Molecular Docking Studies : Computational docking studies have indicated favorable interactions between this compound and target proteins involved in cancer progression, providing insights into its mechanism of action .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. For instance, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-(dimethylamino)-2-(phenyl)ethyl)-6-fluorobenzamide: Similar structure but with a phenyl group instead of a thiophene.
2-chloro-N-(2-(methylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide: Similar structure but with a methylamino group instead of a dimethylamino group.
2-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-6-fluorobenzamide: Similar structure but with the thiophene ring substituted at a different position.
Uniqueness
The presence of the dimethylamino-thiophene moiety in 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide imparts unique electronic and steric properties, potentially leading to distinct biological activities compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for research and therapeutic applications.
Biological Activity
The compound 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide is a member of the benzamide class of compounds, which have garnered attention for their diverse biological activities, including antiviral and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H15ClF N3S
- Molecular Weight : 285.79 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential antiviral and anticancer effects. The following sections detail the findings from various studies.
Antiviral Activity
Recent studies have explored the antiviral properties of similar benzamide derivatives, showing promising results against several viral infections. For instance:
- Enterovirus D68 (EV-D68) : Compounds structurally related to our target have demonstrated effective inhibition of EV-D68, with selectivity indices indicating favorable therapeutic windows. The compound's activity was assessed using cytotoxicity assays, revealing that it can inhibit viral replication at low concentrations while maintaining cell viability .
Anticancer Activity
Benzamide derivatives are also recognized for their anticancer potential. Research has indicated that compounds with similar structural motifs exhibit significant activity against various cancer cell lines:
- Inhibition of Cancer Cell Proliferation : A study on benzamide derivatives showed that certain compounds inhibited cell growth in breast cancer and leukemia models. The mechanism involved downregulation of dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis, leading to reduced cell proliferation .
Table 1: Biological Activity Data
| Compound ID | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |
|---|---|---|---|
| 5e | 2.5 ± 0.5 | 111.2 ± 15.4 | 44.5 |
| 6a | 19.4 ± 1.2 | 132.3 ± 53.3 | 6.8 |
| Target Compound | TBD | TBD | TBD |
Note: EC50 represents the concentration required to achieve 50% inhibition of viral replication, while CC50 is the concentration at which 50% cytotoxicity occurs.
The mechanism by which benzamide derivatives exert their biological effects often involves interaction with specific cellular targets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
